molecular formula C8H11BrO2 B2853903 Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-87-8

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2853903
CAS No.: 1113001-87-8
M. Wt: 219.078
InChI Key: LYSOWTSCQASPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS 1113001-87-8) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromomethyl substituent at the 3-position and a methyl ester at the 1-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol . The compound is a versatile intermediate in organic synthesis, particularly for enantioselective reactions and pharmaceutical applications. Its bromomethyl group serves as a reactive site for nucleophilic substitutions or transition metal-catalyzed cross-couplings, enabling the construction of complex molecules like BCP-containing amino acids .

Properties

IUPAC Name

methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSOWTSCQASPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-87-8
Record name Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl bicyclo[1.1.1]pentane-1-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow processes offer advantages such as better control over reaction conditions, improved safety, and scalability. These methods can be optimized to produce large quantities of this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl bicyclo[1.1.1]pentane-1-carboxylate.

    Oxidation: Bicyclo[1.1.1]pentane-1-carboxylic acid and other oxidized derivatives.

Scientific Research Applications

Applications in Organic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly for:

  • Synthesis of Bicyclic Compounds : It can be used to introduce bromomethyl groups into various bicyclic frameworks, facilitating the development of complex organic molecules.
  • Functionalization Reactions : The bromine atom can be substituted or eliminated to yield a variety of functional groups, making it valuable for creating diverse chemical entities.

Medicinal Chemistry

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate has potential applications in medicinal chemistry:

  • Drug Development : Its structural features may contribute to the design of novel pharmaceuticals targeting specific biological pathways.
  • Anticancer Agents : Compounds derived from this structure have shown promise in preliminary studies as potential anticancer agents due to their ability to interact with cellular mechanisms.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. These studies underscore the importance of structural modifications in enhancing biological activity.

Case Study 2: Functional Group Transformations

A study focused on the transformation of the bromomethyl group into other functional groups, such as amines and alcohols, showcased the compound's versatility as a synthetic intermediate. These transformations are critical for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Key Properties :

  • Storage : Sealed in dry conditions at 2–8°C .
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Substituent Variations: Halogenated Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Synthesis Method Yield References
Methyl 3-(bromomethyl)BCP-1-carboxylate BrCH₂ at C3, COOMe at C1 C₈H₁₁BrO₂ 219.08 Intermediate for amino acids, agrochemicals Bromination of hydroxymethyl precursor N/R*
Methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate 2,2-F₂, o-tolyl at C3, COOMe at C1 C₁₄H₁₄F₂O₂ 264.26 Bioisosteres in drug design Rh-catalyzed cyclopropanation with CF₃TMS 42%
Methyl 3-(4-chlorophenyl)BCP-1-carboxylate 4-Cl-C₆H₄ at C3, COOMe at C1 C₁₃H₁₃ClO₂ 236.69 Pharmaceutical intermediates Cross-coupling or Grignard addition N/R

*N/R: Not reported in provided evidence.

Key Observations :

  • Reactivity : The bromomethyl group in the target compound is more reactive than fluorine or aryl substituents, making it ideal for further functionalization .
  • Electronic Effects : Difluoro derivatives (e.g., 2,2-F₂) enhance metabolic stability and lipophilicity compared to bromine, which introduces steric bulk .

Functional Group Modifications

Compound Name Functional Groups Molecular Formula Key Applications Synthesis Method References
Methyl 3-(hydroxymethyl)BCP-1-carboxylate HOCH₂ at C3, COOMe at C1 C₈H₁₂O₃ Precursor to bromomethyl derivative Reduction or hydroxylation of esters
Methyl 3-(2-hydroxyethyl)BCP-1-carboxylate HOCH₂CH₂ at C3, COOMe at C1 C₉H₁₄O₃ Polar intermediates for drug delivery Grignard addition or epoxide opening
Methyl 3-((tert-Boc)amino)BCP-1-carboxylate t-Boc-NH at C3, COOMe at C1 C₁₂H₁₉NO₄ Peptide mimetics, PROTACs Carbodiimide-mediated coupling

Key Observations :

  • Polarity : Hydroxyl-containing derivatives (e.g., hydroxymethyl, hydroxyethyl) improve aqueous solubility but may require protection during synthesis .
  • Stability: The tert-butoxycarbonyl (Boc) group in 3-((tert-Boc)amino) derivatives provides temporary amine protection, critical for peptide synthesis .

Biological Activity

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS Number: 1113001-87-8) is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data tables.

  • Molecular Formula : C8H11BrO2
  • Molecular Weight : 219.08 g/mol
  • Purity : Minimum 97%
  • CAS Number : 1113001-87-8

Biological Activity Overview

The biological activity of this compound is largely attributed to its structural properties, which allow it to act as a bioisostere for various pharmacophores. Bicyclo[1.1.1]pentanes (BCPs) are known for their ability to enhance the metabolic stability and bioavailability of drug candidates.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP-containing compounds. For instance, a study evaluated several BCP derivatives, including those similar to this compound, for their effects on inflammatory responses:

  • Study Findings :
    • BCP derivatives exhibited significant inhibition of NFκB activity, a key regulator of inflammation.
    • One derivative demonstrated an IC50 in the picomolar range, indicating high efficacy in reducing pro-inflammatory cytokine release in human monocyte cell lines .

Synthesis Methods

The synthesis of this compound typically involves mild reaction conditions that enable the introduction of halogen substituents onto the bicyclic framework. A notable method includes:

  • Triethylborane-Initiated Atom Transfer Radical Addition :
    • This method allows for the functionalization of BCPs with carbon and halogen substituents while maintaining high yields and selectivity .

Case Study 1: Inflammatory Response Modulation

A recent investigation into BCP analogs included this compound as a candidate for modulating inflammatory pathways:

CompoundIC50 (pM)Effect on NFκB ActivityCytokine Release Reduction
BCP-sLXm (6a)<10~50% inhibitionTNFα, MCP1, MIP1α

This study demonstrated that the incorporation of BCP moieties can effectively enhance the anti-inflammatory profile of drug candidates .

Case Study 2: Structural Optimization for Drug Development

Research focusing on the structural optimization of drug candidates has shown that substituting traditional aromatic rings with BCP structures can lead to improved pharmacokinetic properties:

PropertyTraditional CompoundBCP Substituted Compound
Metabolic StabilityLowHigh
LipophilicityModerateEnhanced
BioavailabilityVariableConsistent

These findings suggest that this compound could serve as a valuable scaffold in drug design .

Q & A

How is Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate synthesized, and what key reaction conditions are required?

Level: Basic
Methodological Answer:
The synthesis typically involves bromination of a bicyclo[1.1.1]pentane precursor. For example, methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can be treated with Br2\text{Br}_2 in the presence of triphenylphosphine (PPh3\text{PPh}_3) and imidazole to replace the hydroxyl group with bromine via an Appel reaction . Key conditions include:

  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity.
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is used for solubility and stability.
  • Catalysts : PPh3\text{PPh}_3 facilitates bromide substitution, while imidazole neutralizes HBr byproducts.
    Post-reaction purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) ensures high purity.

What spectroscopic techniques are critical for characterizing this compound, and what spectral features confirm its structure?

Level: Basic
Methodological Answer:

  • 1H NMR^1\text{H NMR} : Key signals include:
    • Bridgehead protons (δ 2.5–3.5 ppm, split due to coupling with adjacent protons).
    • Bromomethyl group (δ 3.3–3.7 ppm for CH2Br\text{CH}_2\text{Br}, integrating for 2H) .
  • 13C NMR^{13}\text{C NMR} : The ester carbonyl appears at δ 165–175 ppm, while the bicyclic carbons resonate at δ 25–45 ppm.
  • HRMS : Exact mass confirms molecular formula (e.g., C8H11BrO2\text{C}_8\text{H}_{11}\text{BrO}_2, expected m/zm/z 218.0–219.0 for [M+H]+[M+H]^+) .
  • FTIR : Ester C=O stretch at ~1720 cm1^{-1} and C-Br at ~600 cm1^{-1}.

How does the bromomethyl substituent influence reactivity compared to hydroxymethyl or aminomethyl analogs?

Level: Advanced
Methodological Answer:
The bromomethyl group acts as a superior leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings or aminations) that are less feasible with hydroxymethyl (CH2OH-\text{CH}_2\text{OH}) or aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) groups. Key differences:

  • Reactivity : Br\text{Br} facilitates SN2\text{S}_N2 reactions (e.g., with amines or thiols) under mild conditions, while CH2OH-\text{CH}_2\text{OH} requires activation (e.g., tosylation) .
  • Steric Effects : Bromine’s larger van der Waals radius may slow reactions in sterically crowded environments compared to smaller substituents.
  • Electronic Effects : The electron-withdrawing Br enhances electrophilicity at the adjacent carbon, aiding nucleophilic attack .

How can contradictory data between X-ray crystallography and NMR for bicyclo[1.1.1]pentane derivatives be resolved?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Dynamic Effects in NMR : Rapid bridgehead proton exchange can average signals, masking true coupling constants. Variable-temperature NMR (e.g., −40°C to 25°C) slows dynamics, revealing split patterns .
  • Crystal Packing in X-ray : Static structures may show bond distortions due to lattice forces, unlike solution-state NMR.
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can reconcile discrepancies by modeling both solid-state and solution geometries .

What are the primary applications of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane core replaces phenyl rings, improving solubility (logP reduction by ~1–2 units) and reducing off-target binding .
  • Peptide Backbone Rigidification : Incorporation into peptides enhances metabolic stability by restricting conformational flexibility (e.g., GABA analogs) .
  • Prodrug Development : The bromomethyl group allows conjugation to bioactive moieties (e.g., anticancer agents) via click chemistry .

How can computational methods predict regioselectivity in nucleophilic attacks on this compound?

Level: Advanced
Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Identifies electrophilic sites via LUMO localization. For example, the bromomethyl carbon shows high LUMO density, favoring nucleophilic attack .
  • DFT-Based Reactivity Indices : Fukui functions (ff^-) quantify electrophilicity; higher values at the CH2Br\text{CH}_2\text{Br} carbon predict substitution here .
  • Molecular Dynamics (MD) Simulations : Assess steric accessibility of reactive sites in solvent models (e.g., water or DMSO) .

What strategies optimize enantioselective synthesis of chiral derivatives from this compound?

Level: Advanced
Methodological Answer:

  • Chiral Catalysts : Rhodium complexes (e.g., Rh2(Oct)4\text{Rh}_2(\text{Oct})_4) induce asymmetry in cyclopropanation or C–H activation steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture.
  • Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry during substitutions, then remove them .

How does the bicyclo[1.1.1]pentane core influence physicochemical properties?

Level: Basic
Methodological Answer:

  • Rigidity : The strained bicyclic system restricts conformational flexibility, enhancing binding affinity (e.g., ΔG\Delta G improvements of ~2–3 kcal/mol in protein-ligand interactions) .
  • Polar Surface Area (PSA) : Increases by ~20–30 Å2^2 compared to benzene, improving aqueous solubility (e.g., >50 μM in PBS) .
  • Metabolic Stability : Reduced cytochrome P450 oxidation due to lack of aromatic π-systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.